molecular formula C3H9Cl2NO B057578 (S)-1-Amino-3-chloro-2-propanol hydrochloride CAS No. 34839-13-9

(S)-1-Amino-3-chloro-2-propanol hydrochloride

Cat. No. B057578
CAS RN: 34839-13-9
M. Wt: 146.01 g/mol
InChI Key: ZCPJBHYNOFIAPJ-AENDTGMFSA-N
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Description

Synthesis Analysis

  • Synthesis Methods : The compound can be synthesized through various methods, including coupling reactions and reductions. For instance, Iida, Nakajima, and Kajiwara (2008) described a synthesis method involving the coupling reaction of 2-phthalimidoacetyl chloride with methylmagnesium iodide, followed by reduction and hydrolysis (Iida, Nakajima, & Kajiwara, 2008).

Molecular Structure Analysis

  • Conformational States and Intramolecular Bonding : Studies on similar compounds have revealed insights into conformational states and intramolecular hydrogen bonding. For example, Fausto, Cacela, and Duarte (2000) investigated 2-amino-1-propanol, finding multiple conformational states with intramolecular hydrogen bonds (Fausto, Cacela, & Duarte, 2000).

Chemical Reactions and Properties

  • Reactivity and Derivatives : The compound's reactivity has been explored in various studies, leading to the synthesis of different derivatives. For example, Gransden, Roth, and Takahashi (1983) discussed the synthesis of a derivative labeled with carbon-14 (Gransden, Roth, & Takahashi, 1983).

Physical Properties Analysis

  • Polymorphism and Phase Transitions : Research on related compounds has shed light on aspects like polymorphism and phase transitions. Cacela, Baudot, Duarte, et al. (2003) studied 3-amino-1-propanol and discovered its ability to crystallize in different polymorphs at low temperatures (Cacela et al., 2003).

Chemical Properties Analysis

  • Spectroscopic and Structural Characterization : Spectroscopic techniques like infrared and Raman spectroscopy have been used to analyze the structure of similar amino alcohols. For instance, Ellingsen, Marstokk, and Møllendal (1978) utilized microwave spectroscopy to study 2-amino-1-propanol, providing insights into its structure and hydrogen bonding (Ellingsen, Marstokk, & Møllendal, 1978).

Scientific Research Applications

  • Male Antifertility Agents : A study identified 1-amino-3-chloro-2-propanol hydrochloride as a strongly active male antifertility agent in rats, with an effective dose of 7-8 mg/kg/day (Paul, Williams, & Cohen, 1974).

  • Synthesis of Isotopomers : Research has been conducted on synthesizing various isotopomers of 1-amino-2-propanol, which are useful in radiopharmaceuticals and as research tools (Iida, Nakajima, & Kajiwara, 2008).

  • Toxicological Studies : The toxicity of 1-amino-3-chloro-2-propanol hydrochloride has been studied in rhesus monkeys and rats, highlighting its neurological and reproductive impacts at certain dosage levels (Heywood, Sortwell, & Prentice, 1978), (James, Heywood, Colley, & Hunter, 1978).

  • Uterine Relaxants : Analogues of 1-amino-3-chloro-2-propanol hydrochloride have been synthesized and evaluated as uterine relaxants, showing potent activity in vitro and in vivo (Viswanathan, Kodgule, & Chaudhari, 2005).

  • Antidepressant Agents : Derivatives of 3-amino-1,1-diaryl-2-propanols, related to 1-amino-3-chloro-2-propanol, have been synthesized and evaluated as potential antidepressant agents (Clark et al., 1979).

  • Beta-Adrenoceptor Stimulants : Research on amidoalkylamino-substituted 1-aryl-2-ethanols and 1-(aryloxy)-2-propanols, structurally related to 1-amino-3-chloro-2-propanol, has been conducted to explore their properties as beta-adrenoceptor stimulants (Barlow, Main, & Snow, 1981).

  • Microwave-Assisted Synthesis : Studies have been conducted on the microwave-assisted synthesis of oxazolines and thiazolines using compounds like 2-amino-2-methyl-1-propanol, which is structurally similar to 1-amino-3-chloro-2-propanol (Katritzky, Cai, Suzuki, & Singh, 2004).

  • Transport Through Membranes : The transport of amino acids and their analogues through supported liquid membranes has been studied, which is relevant for substances like amino alcohols (Bryjak, Wieczorek, Kafarski, & Lejczak, 1991).

properties

IUPAC Name

(2S)-1-amino-3-chloropropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClNO.ClH/c4-1-3(6)2-5;/h3,6H,1-2,5H2;1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPJBHYNOFIAPJ-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CCl)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Amino-3-chloro-2-propanol hydrochloride

CAS RN

34839-13-9
Record name 2-Propanol, 1-amino-3-chloro-, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34839-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-3-chloro-2-propanol hydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034839139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-AMINO-3-CHLORO-2-PROPANOL HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H2E3OXB13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WR Perrault, BA Pearlman, DB Godrej… - … process research & …, 2003 - ACS Publications
Since 1993, a significant process research and development effort directed towards the large-scale synthesis of oxazolidinone antibacterial agents has been ongoing in both Early …
Number of citations: 104 pubs.acs.org

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